molecular formula C7H9F2NO B15324423 2,2-Difluoro-6-azaspiro[3.4]octan-5-one

2,2-Difluoro-6-azaspiro[3.4]octan-5-one

Katalognummer: B15324423
Molekulargewicht: 161.15 g/mol
InChI-Schlüssel: HPDKYLCLTPCUQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-6-azaspiro[34]octan-5-one is a chemical compound with the molecular formula C7H9F2NO It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one typically involves the annulation of the cyclopentane ring or the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations. The reaction conditions are designed to minimize the need for chromatographic purifications, making the process more efficient .

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-6-azaspiro[3.4]octan-5-one can be compared with other spirocyclic compounds, such as:

    2-Azaspiro[3.4]octane: This compound lacks the difluoro substitution, which may affect its chemical properties and reactivity.

    6-Azaspiro[3.4]octan-5-one: This compound does not have the difluoro groups, which can influence its biological activity and applications.

Eigenschaften

Molekularformel

C7H9F2NO

Molekulargewicht

161.15 g/mol

IUPAC-Name

2,2-difluoro-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-6(4-7)1-2-10-5(6)11/h1-4H2,(H,10,11)

InChI-Schlüssel

HPDKYLCLTPCUQZ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)C12CC(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.